molecular formula C8H14N2O5S B2453782 3-[(1,1-Dioxothiolan-3-yl)carbamoylamino]propanoic acid CAS No. 1018300-47-4

3-[(1,1-Dioxothiolan-3-yl)carbamoylamino]propanoic acid

Cat. No.: B2453782
CAS No.: 1018300-47-4
M. Wt: 250.27
InChI Key: QOXDKKYEDYITQK-UHFFFAOYSA-N
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Description

3-[(1,1-Dioxothiolan-3-yl)carbamoylamino]propanoic acid is a chemical compound with a molecular formula of C7H11NO5S It is characterized by the presence of a dioxothiolan ring, which is a sulfur-containing heterocycle, and a carbamoylamino group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,1-Dioxothiolan-3-yl)carbamoylamino]propanoic acid typically involves the reaction of a thiolactone with an isocyanate under controlled conditions. The thiolactone provides the dioxothiolan ring, while the isocyanate introduces the carbamoylamino group. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. This method allows for better control over reaction conditions and scalability. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-[(1,1-Dioxothiolan-3-yl)carbamoylamino]propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the dioxothiolan ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The carbamoylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted carbamoylamino derivatives.

Scientific Research Applications

3-[(1,1-Dioxothiolan-3-yl)carbamoylamino]propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(1,1-Dioxothiolan-3-yl)carbamoylamino]propanoic acid involves its interaction with specific molecular targets. The dioxothiolan ring can interact with thiol groups in proteins, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and other proteins, thereby exerting its biological effects. The carbamoylamino group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    3-[(1,1-Dioxothiolan-3-yl)carbamoylamino]benzoic acid: Similar structure but with a benzoic acid backbone.

    Potassium (1,1-Dioxothiolan-3-yl)-dithiocarbamate: Contains a dithiocarbamate group instead of a carbamoylamino group.

Uniqueness

3-[(1,1-Dioxothiolan-3-yl)carbamoylamino]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dioxothiolan ring and the carbamoylamino group allows for diverse interactions with molecular targets, making it a versatile compound in various research applications.

Properties

IUPAC Name

3-[(1,1-dioxothiolan-3-yl)carbamoylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O5S/c11-7(12)1-3-9-8(13)10-6-2-4-16(14,15)5-6/h6H,1-5H2,(H,11,12)(H2,9,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOXDKKYEDYITQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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